2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine is a complex organic compound that belongs to the family of anthracene derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and photochemistry .
Vorbereitungsmethoden
The synthesis of 2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine typically involves a multi-step process. One common method includes the use of aromatic nucleophilic substitution reactions. Starting with anthracene as the base material, various chemical reactions are employed to introduce the naphthyl groups at specific positions . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high purity. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield hydrocarbon derivatives .
Wissenschaftliche Forschungsanwendungen
2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its fluorescent properties make it useful in imaging and diagnostic applications.
Industry: Extensively used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties .
Wirkmechanismus
The mechanism by which 2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine exerts its effects is primarily through its interaction with molecular targets in electronic devices. The compound’s unique structure allows it to efficiently transport electrons and holes, making it an effective material for use in OLEDs. The pathways involved include the excitation of electrons and the subsequent emission of light when these electrons return to their ground state .
Vergleich Mit ähnlichen Verbindungen
2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its blue fluorescence, used in similar applications.
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Another derivative with applications in OLEDs.
9,10-Di(naphthalen-2-yl)anthracene: Used in photophysical studies and electronic devices .
The uniqueness of this compound lies in its specific structural configuration, which provides superior thermal stability and photophysical properties compared to its counterparts .
Eigenschaften
CAS-Nummer |
641143-96-6 |
---|---|
Molekularformel |
C37H24N2 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
2-[4-(10-naphthalen-2-ylanthracen-9-yl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C37H24N2/c1-2-10-28-23-29(21-16-25(28)9-1)37-32-13-5-3-11-30(32)36(31-12-4-6-14-33(31)37)27-19-17-26(18-20-27)34-24-39-22-8-7-15-35(39)38-34/h1-24H |
InChI-Schlüssel |
MPUHDYFTWPVXGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CN8C=CC=CC8=N7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.